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Introduction to HSC Engrafted Models

Hematopoietic stem cell (HSC) engrafted mouse models, commonly called "humanized mice," are created by
transplanting human hematopoietic stem cells into immunodeficient mice. These models enable in vivo
study of human hematopoiesis, immune system function, and therapeutic responses [1]. The development of
immunodeficient strains bearing mutations in the IL-2 receptor gamma chain (IL2ry) has significantly
enhanced human cell engraftment and functionality by impairing murine NK cell activity and improving

human cytokine signaling compatibility [2] [1].

These models serve as indispensable tools in multiple research areas, including immuneo-oncology,
infectious diseases, graft-versus-host disease (GvHD), and evaluation of novel therapeutic strategies like in

vivo HSC gene therapy [3] [4] [5].

Comparative Analysis of Common Mouse Strains

Mouse Key Human Cytokines

. Strengths Weaknesses/Limitations
Strain Genotypel/Features Expressed
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| NSG (NOD.Cg-Prkdc*c@ 112rg"™IWiliSz 1) | Prkdcscid, 112rg™!! [2] | None | Established, widely used model;

supports human HSC engraftment and multi-lineage differentiation [1]. | Lower human LT-HSC engraftment
in BM vs. NBSGW; requires irradiation preconditioning [5]. | | NBSGW (NOD.Cg-Kit""#/ Tyr+ Prkdc*cid

IergtmlWﬂ/ThomJ) | Prkdcscid, Ierg”””, KitW4J mutation [5] | None | Superior human LT-HSC

engraftment in bone marrow; no irradiation preconditioning needed for neonates [5]. | Not explicitly
detailed in results. | | NSG-SGM3 (NOD.Cg-Prkdcs?d [i2rg™IWil  Tg(CMV-IL3, CSF2,

KITLG)1Eav/MloySzJ) | PrkdcScd, 112rg™! Transgenic for hIL-3, hGM-CSF, hSCF [2] | hIL-3 (~2-4
ng/mL), hGM-CSF (~2-4 ng/mL), hSCF (~2-4 ng/mL) [2] | Enhanced development of myeloid cells, T cells,

monocytes, dendritic cells, and mast cells [2]. | Pro-inflammatory environment; low platelet counts;
activated platelet profile [2]. | | NOG-EXL (NOD.Cg-PrdeSCid IergtmlS“g Tg(SV40/HTLV-IL3, CSF2)10-

7Jic/JicTac) | Prkdcs€, 112rg"™1Sud, Transgenic for hIL-3, hGM-CSF [2] | hIL-3 (~3-80 pg/mL), hGM-CSF
(~35 pg/mL) [2] | Good myeloid and lymphoid development; higher number of circulating platelets in

inactive state [2]. | IergtmlSUg heterozygous, requiring genotyping; adult mice require busulfan conditioning

[2]. | | NCG (NOD-Prkdcem26Cd52 [19pqem26Cd22 /NjuCrl) | Prkdccd, 112rg™!!, SIRPa polymorphism [2] |
None | Reduced phagocytosis of human cells due to SIRPa polymorphism [2]. | Developed lower frequencies

of human immune cells compared to NSG-SGM3 and NOG-EXL [2]. |

Comparison of Mobilization & Transduction Efficiency

Parameter NSG Mice NBSGW Mice Notes & Implications
Human HSC No significant No significant increase of Standard clinical mobilization
Mobilization (G- increase of HSCs HSCs in peripheral blood regimens are ineffective in
CSFIAMD3100) in peripheral blood  (PB) after mobilization; these humanized models,
(PB) after mild decrease of HSCs in posing a challenge for in vivo
mobilization [5]. bone marrow (BM) post- gene therapy approaches
mobilization [5]. requiring 1V vector delivery
[5].
In Vivo Not explicitly Low transduction efficiency  Low expression of LDL
Transduction tested in the of human HSCs in BM [5]. receptor (required for VSV-G
(VSV-G LV) provided results. LV transduction) on human
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Parameter NSG Mice NBSGW Mice Notes & Implications
HSCs within murine BM niche
[5].
Proposed Not applicable. Intraosseous (10) Direct 10 delivery is a
Alternative injection directly into the promising strategy to
Method femur bypasses overcome the dual hurdles of

Experimental Protocols

Protocol 1: HSC Engraftment in Neonatal Mice

mobilization need, allowing
for local in vivo
transduction [5].

inefficient mobilization and
low LV receptor expression

[5].

This protocol is adapted from established methods for humanizing neonatal NSG and NBSGW mice [5] [1].

Step 1: Mouse Strain Selection & Preconditioning

o Select NSG or NBSGW mouse pups aged 1-3 days.
o Precondition NSG neonates with 150 cGy total body irradiation (TBI) at least 2 hours before
injection. NBSGW neonates do not require irradiation [5].

Step 2: HSC Preparation

o Obtain human CD34+ hematopoietic stem cells from umbilical cord blood (UCB).
o Resuspend cells in injection media (filtered RPMI 1640, 1 yM EDTA) at a concentration of

30,000-50,000 cells in 30 L [5].

Step 3: Intrahepatic Injection

o Anesthetize the neonatal pup on ice.
o Using an insulin syringe with a 28-gauge needle, carefully inject the 30 pL cell suspension into

the liver of the pup [5] [1].

Step 4: Post-Engraftment Monitoring

o Starting at 8 weeks post-injection, monitor human chimerism by flow cytometry analysis of

peripheral blood every other week.
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o Measure the percentage of human CD45+ cells among total (mouse + human) CD45+ cells [5].
Protocol 2: HSC Engraftment in Juvenile Mice (21-28 Days Old)

This protocol is an alternative for strains like NOG-EXL or when working with older mice [2] [1].

e Step 1: Preconditioning

o Use NSG mice aged 21-28 days.
o Precondition with TBI. The dose may vary (e.g., 1.1 cGy for 30 seconds in one study [2]) and

should be optimized.

e Step 2: HSC Preparation & Injection

o Prepare human CD34+ cells as in Protocol 1.
o Inject cells intravenously via the tail vein. A cell dose of 80,000 HSCs in 50 yL PBS has been

used [2].
e Step 3: Monitoring

o Monitor human chimerism as described in Protocol 1.

Protocol 3: Intraosseous Injection for In Vivo Transduction

This protocol addresses the challenge of low in vivo transduction efficiency by delivering the vector directly

to the bone marrow niche [5].

e Step 1: Preparation

o Use humanized mice (e.g., NBSGW) with established engraftment.
o Anesthetize the mouse using an isoflurane aerosol chamber.

 Step 2: Viral Vector Injection

o Load an insulin syringe with a 28-gauge needle with 15 pL of concentrated VSV-G-pseudotyped

lentiviral vector.
o Inject the vector directly into the knee of the femur. To mix the vector with the bone marrow

content, gently draw the mixture back into the syringe and unload it again into the bone marrow
space. The total injected dose in one study was 8 x 10"5 IU [5].

e Step 3: Analysis

© 2026 Smolecule. All rights reserved. 4/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10877116/
https://www.mdpi.com/2076-2607/11/6/1548
https://www.protocols.io/view/generation-of-immunodeficient-mice-bearing-human-i-dczc2x2w.html
https://www.mdpi.com/2076-2607/11/6/1548
https://www.mdpi.com/2076-2607/11/6/1548
https://pmc.ncbi.nlm.nih.gov/articles/PMC10877116/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10877116/
https://www.smolecule.com/products/s548034?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C U | e Specifications & Pricing

o After a suitable period, harvest the injected and non-injected control femurs for analysis of
transduction efficiency.

Signaling Pathways in HSC Development & Inflammation

Understanding the signaling pathways that govern HSC fate is crucial for manipulating these cells in
engrafted models. The diagrams below illustrate key pathways involved in HSC development and

inflammatory signaling.
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Figure 1: Inflammatory Signaling in HSPCs
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Figure 2: Key Transcription Factors in HSC Development

HSCs originate from hemogenic endothelial cells in the aorta-gonad-mesonephros (AGM) region via an
endothelial-to-hematopoietic transition (EHT) [6] [7]. Key transcription factors like RUNX1 are master
regulators of this process, with RUNX1 deficiency completely blocking EHT and HSC formation [6]. Other
critical factors include GATA2, SPI1 (PU.1), GFI1, and GFI1B, which collectively orchestrate the loss of

endothelial identity and acquisition of hematopoietic potential [6].

Inflammatory signaling pathways are core regulators of HSC fate decisions in health and disease [8].
Pathways such as NF-kB, JAK/STAT, AKT, and p38 are activated by cytokines and pathogen signals,
leading to target gene expression that can drive HSCs out of quiescence, promote differentiation, or induce
apoptosis [8]. This signaling is highly dynamic and heterogeneous at the single-cell level, with different

activity dynamics leading to distinct cell fate outcomes [8].

© 2026 Smolecule. All rights reserved. 6/8 Tech Support


https://www.smolecule.com/products/s548034?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC11663937/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3413998/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11663937/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11663937/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8210623/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8210623/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8210623/
https://www.smolecule.com/products/s548034?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Troubleshooting & Technical Considerations

¢ Low Engraftment Efficiency: Ensure high viability of CD34+ cells, use young mouse recipients
(neonates or juveniles), and verify preconditioning (irradiation/busulfan) is correctly administered [1].

¢ Poor Myeloid Cell Development: Consider using cytokine-enhanced models like NSG-SGM3 or
NOG-EXL, which provide human GM-CSF and IL-3 to support myeloid lineage development [2].

¢ Ineffective In Vivo Transduction: The standard mobilization regimen (G-CSF/AMD3100) may not be
effective. Consider direct intraosseous injection of viral vectors to bypass the mobilization barrier
and access HSCs in their niche [5].

¢ Strain-Specific Preconditioning: Note that NBSGW mice do not require irradiation for neonatal
engraftment, while NOG-EXL adults require busulfan conditioning [5] [2].

Applications in Drug Development

Humanized HSC engrafted models are pivotal for preclinical evaluation of immunomodulatory therapies.
They enable the study of human T-cell activation, graft-versus-host disease (GvHD), and the efficacy of
therapeutic agents in a sophisticated in vivo context [3]. These models are particularly valuable for
evaluating novel HSC gene therapy approaches, including in vivo transduction strategies, providing critical

insights before clinical translation [4] [5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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